2-Formylthiazole-5-carboxylic acid
Overview
Description
2-Formylthiazole-5-carboxylic Acid is a useful reagent in the preparation of condensed heterocyclic compounds such as 5-oxo-7,8,9,9a-tetrahydro-5H-pyrido[2,3-a]pyrrolizine derivatives which are potential calcitonin agonists for drugs .
Synthesis Analysis
A series of 2-sulfursubstituted thiazole carboxanilides was synthesized via the reaction between 2-sulfur substituted thiazole carboxylic acid chlorides and substituted aniline .Scientific Research Applications
Phosphodiesterase Type 5 Regulators and COX-1/COX-2 Inhibitors
- Application Summary : A series of 2-aminothiazole derivatives were designed and prepared as phosphodiesterase type 5 (PDE5) regulators and COX-1/COX-2 inhibitors .
- Methods of Application : The synthesized compounds were screened for PDE5 activity using sildenafil as a reference drug .
- Results : Compounds 23a and 23c were found to have a complete inhibitory effect on PDE5 (100%) at 10 μM without causing hypotension . All tested compounds have an inhibitory effect against COX-1 activity (IC 50 = 1.00–6.34 μM range) and COX-2 activity (IC 50 = 0.09–0.71 μM range) .
Anticancer, Antioxidant, Antimicrobial, and Anti-inflammatory Agent
- Application Summary : The 2-aminothiazole scaffold is one of the characteristic structures in drug development as this essential revelation has several biological activities abiding it to act as an anticancer, antioxidant, antimicrobial and anti-inflammatory agent .
- Methods of Application : The literature reports many synthetic pathways of these 2-aminothiazoles associated with four different biological activities .
- Results : Various 2-aminothiazole-based derivatives as medical drugs have been broadly used to remedy different kinds of diseases with high therapeutic influence .
Electrocatalytic Synthesis of 2,5-Furandicarboxylic Acid
- Application Summary : The electrocatalytic synthesis of 2,5-furandicarboxylic acid (FDCA) from 5-(hydroxymethyl)furfural has been studied . FDCA is a significant platform chemical that can potentially replace petroleum-derived terephthalate acid (TPA) and produce green polymers such as polyethylene-2,5-furandicarboxylate (PEF) .
- Methods of Application : The process involves the use of non-noble metal-based electrocatalysts to convert HMF into FDCA under appropriate potential and ambient temperature .
- Results : The development of HMF electrochemical oxidation (HMF-EOR) has given a new birth to the traditional aerobic oxidation .
Xanthine Oxidase Inhibitors
- Application Summary : Thiazole-5-carboxylic acid derivatives have been designed and synthesized as potent xanthine oxidase inhibitors .
- Methods of Application : The compounds were characterized using 1H and 13C NMR and tested against the xanthine oxidase enzyme by spectrophotometric assay .
- Results : Most of the compounds were found active against the enzyme. The most potent compound, GK-20, had an IC50 value of 0.45 µM .
Organic Synthesis, Nanotechnology and Polymers
- Application Summary : Carboxylic acids, including “2-Formylthiazole-5-carboxylic acid”, are versatile organic compounds used in various areas such as organic synthesis, nanotechnology, and polymers .
- Methods of Application : Carboxylic acids are used in obtaining small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification surface of nanostructures .
- Results : The use of carboxylic acids as surface modifiers promotes the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . In the area of polymer, carboxylic acids present applications such as monomers, additives, catalysts, etc .
Triazole Synthesis
- Application Summary : Triazole compounds, which can be synthesized from “2-Formylthiazole-5-carboxylic acid”, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
- Methods of Application : The synthesis of triazole compounds involves various chemical reactions .
- Results : Triazole compounds have shown promising results in various biological applications .
properties
IUPAC Name |
2-formyl-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO3S/c7-2-4-6-1-3(10-4)5(8)9/h1-2H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBLDKZQHOLFJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)C=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formylthiazole-5-carboxylic acid |
Synthesis routes and methods I
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Synthesis routes and methods II
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